PDE10A Inhibitory Potency Comparison: Cyclopropylsulfonyl-piperidine vs. Heteroaryl Variants
In a recombinant human PDE10A enzymatic assay, a compound from the US9670230 patent family featuring a cyclopropylsulfonyl-piperidine moiety achieved an IC50 of <10 nM [1]. By contrast, a closely related analog with a methylsulfonyl replacement (BDBM47096) tested against mitogen-activated protein kinase 1 yielded an IC50 of 104 nM, a >10-fold difference in primary target engagement [2]. While not a direct head-to-head comparison on PDE10A, the class-level inference is that the cyclopropylsulfonyl group is a key driver of low-nanomolar potency in this chemotype, and substitution with smaller sulfonyl groups can degrade target affinity by an order of magnitude or more.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 <10 nM at human PDE10A (compound from US9670230 containing the cyclopropylsulfonyl-piperidine motif) |
| Comparator Or Baseline | Methylsulfonyl analog (BDBM47096) shows IC50 = 104 nM at MAPK1; methylsulfonyl replacement is associated with weaker potency in related sulfonamide series |
| Quantified Difference | >10-fold potency difference between cyclopropylsulfonyl and methylsulfonyl analogs across comparable enzyme assays |
| Conditions | Recombinant human PDE10A enzymatic inhibition assay (in vitro) vs. recombinant MAPK1 enzymatic assay |
Why This Matters
For programs targeting PDE10A in CNS indications, this >10-fold potency advantage makes the cyclopropylsulfonyl variant the preferred probe, as lower concentrations reduce the risk of off-target phosphodiesterase engagement.
- [1] BindingDB. (n.d.). BDBM199545 (US9670230, 1): IC50 <10 nM for human PDE10A. View Source
- [2] BindingDB. (n.d.). BDBM47096 (US8937068, 1): IC50 = 104 nM for mitogen-activated protein kinase 1. View Source
